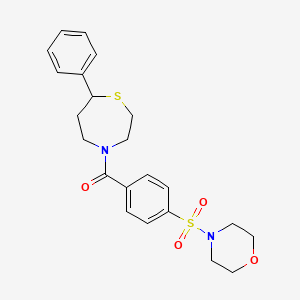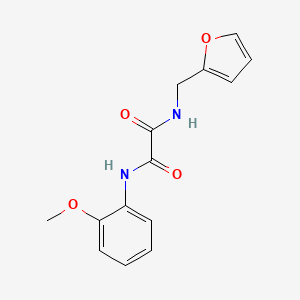![molecular formula C18H10Cl2N2S B2810588 5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile CAS No. 338955-11-6](/img/structure/B2810588.png)
5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile (CCSN) is an organic compound with a wide range of applications in scientific research. CCSN is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, one sulfur atom, and two chlorine atoms. It is a colorless, crystalline solid with a melting point of 155°C. CCSN is soluble in a variety of organic solvents and is used in a variety of synthetic reactions.
Scientific Research Applications
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 2-chlorophenol and 3-chlorophenol, are noted for their moderate toxic effects on mammalian and aquatic life. The toxicity can be considerable in fish upon long-term exposure, such as with 2,4-dichlorophenol. These compounds can be biodegraded by adapted microflora, although their persistence may become moderate to high depending on environmental conditions. A striking feature of these chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).
Polychlorinated Compounds in the Environment
Polychlorinated dibenzothiophenes (PCDTs) are associated with industrial processes and have been found in environments such as the Passaic River, New Jersey. These compounds are generated by chemical processes similar to those producing polychlorinated dibenzofurans (PCDFs) and can arise from operations like waste incineration and metal reclamation. Their presence in the environment, including aquatic systems, suggests industrial applications may lead to environmental contamination (Huntley et al., 1994).
Sulfonamides and Clinical Use
The review of sulfonamides, including their applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics, indicates the broad therapeutic potential of compounds containing the sulfonamide group. Novel drugs that incorporate this group have shown significant antitumor activity and other health benefits, suggesting the importance of such chemical groups in drug development (Carta, Scozzafava, & Supuran, 2012).
Chlorinated Hydrocarbons Toxicity
The toxicity of various chlorinated compounds, including chlorinated dibenzofurans or chlorinated dibenzodioxins found as contaminants in technical compounds, highlights the potential health risks associated with exposure. These compounds have been implicated in causing chloracne, liver disease, and other health issues, underscoring the need for careful handling and research into their effects (Kimbrough, 1972).
properties
IUPAC Name |
5-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-15-6-4-12(5-7-15)14-8-13(10-21)18(22-11-14)23-17-3-1-2-16(20)9-17/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVHWHHESLSDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2810505.png)
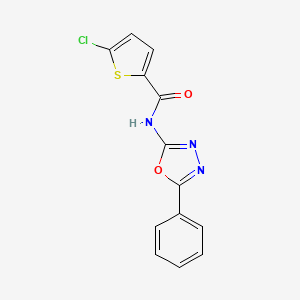
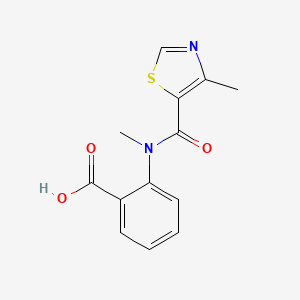
![N-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2810509.png)

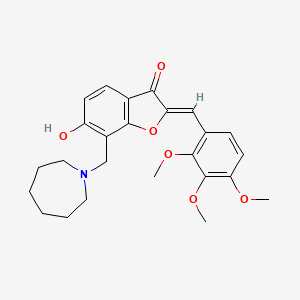
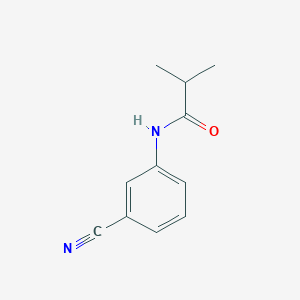
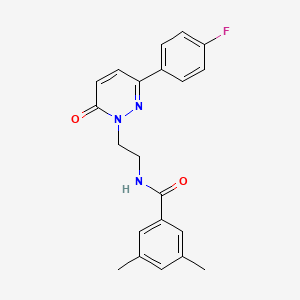
![2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810520.png)
![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)
![(3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2810522.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B2810524.png)
